![molecular formula C15H18N4O2 B2876118 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797718-82-1](/img/structure/B2876118.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, also known as DMAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPMA is a white crystalline powder that is soluble in water and organic solvents. This compound has a molecular formula of C15H18N4O2 and a molecular weight of 298.33 g/mol.
Scientific Research Applications
Anti-inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. The pyrimidine derivatives, including those similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, have shown promising results in inhibiting the COX enzymes, which play a significant role in the inflammatory process . These findings suggest that such compounds could be developed into new anti-inflammatory drugs.
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial properties . The structural framework of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide allows for potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Anticancer Potential
The pyrimidine moiety is a common feature in many anticancer drugs. Research indicates that compounds with a pyrimidine base can interfere with various stages of cancer cell growth and proliferation . As such, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide may have applications in cancer research, particularly in the synthesis of novel therapeutic agents.
DNA Interaction Studies
Compounds with a pyrimidine structure have been involved in studies related to DNA interactions. These interactions can provide insights into the design of drugs that target genetic material, such as topoisomerase inhibitors or agents that can induce DNA cleavage . This makes N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide a candidate for research in genotoxicity and DNA-targeted therapies.
Enzyme Inhibition
Pyrimidine derivatives have been shown to inhibit various enzymes that are crucial for the survival of pathogens or the progression of diseases . By studying the enzyme inhibitory properties of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide, researchers can explore its potential as a lead compound in the development of new drugs.
Mechanism of Action
Target of Action
The primary target of the compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is the PDGFRα kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its target, the PDGFRα kinase, by binding to an allosteric hydrophobic pocket generated by DFG-out shifting in the inactive conformation . This binding inhibits the kinase’s activity, leading to changes in cell signaling pathways .
Biochemical Pathways
The inhibition of PDGFRα kinase by the compound affects various cell signaling pathways. The most significant impact is on the pathways driving Chronic Eosinophilic Leukemia (CEL), where the compound potently inhibits the proliferation of CEL cell line EOL-1 .
Pharmacokinetics
The compound’s strong potency against pdgfrα kinase suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the inhibition of PDGFRα mediated signaling pathways, arresting cell cycle progression, and induction of apoptosis . This leads to a decrease in the proliferation of CEL cells .
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-21-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCBIHHVUHKKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.